molecular formula C15H18N2O B5370339 8-Methoxy-4-methyl-2-pyrrolidin-1-ylquinoline

8-Methoxy-4-methyl-2-pyrrolidin-1-ylquinoline

Cat. No.: B5370339
M. Wt: 242.32 g/mol
InChI Key: NYPIWTLQCGOIEU-UHFFFAOYSA-N
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Description

8-Methoxy-4-methyl-2-pyrrolidin-1-ylquinoline is a heterocyclic compound that features a quinoline core substituted with a methoxy group at the 8-position, a methyl group at the 4-position, and a pyrrolidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable aldehyde or ketone under acidic conditions to form the quinoline ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4-methyl-2-pyrrolidin-1-ylquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation or other reducing agents.

    Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of quinoline-8-carboxylic acid or quinoline-8-aldehyde.

    Reduction: Formation of 8-methoxy-4-methyl-2-pyrrolidin-1-yl-tetrahydroquinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

8-Methoxy-4-methyl-2-pyrrolidin-1-ylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Methoxy-4-methyl-2-pyrrolidin-1-ylquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline core can intercalate with DNA, while the pyrrolidinyl group may enhance binding affinity and selectivity. The methoxy and methyl groups can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, lacking the methoxy, methyl, and pyrrolidinyl substituents.

    8-Methoxyquinoline: Similar structure but without the methyl and pyrrolidinyl groups.

    4-Methylquinoline: Lacks the methoxy and pyrrolidinyl groups.

    2-Pyrrolidinylquinoline: Lacks the methoxy and methyl groups.

Uniqueness

8-Methoxy-4-methyl-2-pyrrolidin-1-ylquinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its electron-donating ability, the methyl group provides steric hindrance, and the pyrrolidinyl group increases its binding affinity to biological targets. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

8-methoxy-4-methyl-2-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-10-14(17-8-3-4-9-17)16-15-12(11)6-5-7-13(15)18-2/h5-7,10H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPIWTLQCGOIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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